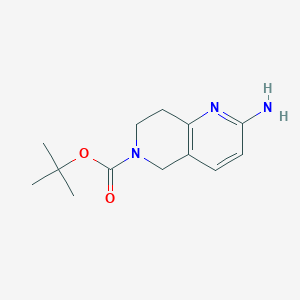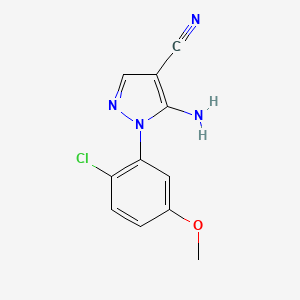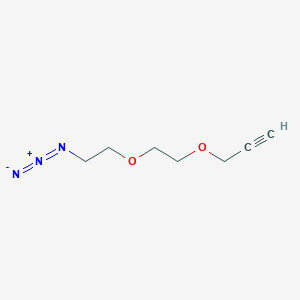
4-ethyl-1H-imidazole-5-carboxylic acid hydrochloride
Overview
Description
“4-ethyl-1H-imidazole-5-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 701298-44-4 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is a solid in physical form .
Synthesis Analysis
The synthesis of imidazole derivatives often involves the condensation of ketones and amidines . In one method, molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce tri-substituted imidazol-4-ones .Molecular Structure Analysis
The molecular weight of “this compound” is 176.6 . The InChI code is 1S/C6H8N2O2.ClH/c1-2-4-5 (6 (9)10)8-3-7-4;/h3H,2H2,1H3, (H,7,8) (H,9,10);1H .Chemical Reactions Analysis
Imidazole derivatives, such as “this compound”, can form coordination compounds . For instance, Ethyl 4-methyl-5-imidazolecarboxylate forms coordination compounds with Co (2+), which inhibit photosynthetic electron flow and ATP-synthesis .Physical And Chemical Properties Analysis
“this compound” is a solid . It is highly soluble in water and other polar solvents . It is also soluble in dimethyl sulfoxide and methanol, and slightly soluble in water .Scientific Research Applications
1. Structural Analysis and Crystallography
The hydrolysis of related compounds, like ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, has led to the crystallization of compounds that form three-dimensional networks through hydrogen bonding. This kind of structural analysis contributes significantly to the understanding of molecular interactions and crystallography (Wu, Liu, & Ng, 2005).
2. Synthesis of Biologically Active Compounds
Imidazole derivatives have been synthesized and studied for their potential biological activities. For instance, 5-Amino-1H-imidazole-4-carboxamide hydrochloride has been converted into a series of potentially biologically active compounds (Andersen & Pedersen, 1986).
3. Development of Pharmaceutical Agents
Imidazole-5-carboxylic acids, such as those with alkyl, alkenyl, and hydroxyalkyl substituents at the 4-position, have been studied for their antagonistic activities to certain receptors, suggesting their potential in pharmaceutical applications (Yanagisawa et al., 1996).
4. Inhibition of Biological Enzymes
The study of 1H-imidazoles has shown that specific substitutions on the imidazole ring can lead to hormonal activity and inhibit cyclooxygenase enzymes, implying their use in the study and treatment of certain diseases (Wiglenda et al., 2005).
5. Exploration of Chemical Synthesis Techniques
The synthesis of 1H-imidazoles and related compounds often involves complex chemical reactions and offers insights into advanced synthesis techniques. For instance, ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate was synthesized through a multi-step process including microwave-irradiation and the Grignard reaction, highlighting the versatility of these compounds in chemical synthesis (Shen Zheng-rong, 2007).
Mechanism of Action
Target of Action
Imidazoles, the core structure of this compound, are known to be key components in functional molecules used in a diverse range of applications .
Mode of Action
Imidazoles, in general, have been reported to interact with various targets, leading to different biochemical changes .
Biochemical Pathways
Imidazoles are known to be involved in a wide range of biochemical processes .
Result of Action
Imidazoles, in general, have been reported to have various effects depending on their specific targets .
Safety and Hazards
Future Directions
While specific future directions for “4-ethyl-1H-imidazole-5-carboxylic acid hydrochloride” are not mentioned in the search results, imidazole derivatives are being researched for their potential in various applications . They are key components to functional molecules that are used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
Biochemical Analysis
Biochemical Properties
4-ethyl-1H-imidazole-5-carboxylic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as dehydrogenases and oxidases. These interactions often involve the binding of the compound to the active sites of the enzymes, leading to either inhibition or activation of the enzyme’s activity. The nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in oxidative stress responses and metabolic processes . These changes can lead to alterations in cellular metabolism, including shifts in glycolysis and oxidative phosphorylation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound can inhibit the activity of certain dehydrogenases by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and reducing oxidative stress. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s effects become pronounced only above certain dosage levels. These findings highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as dehydrogenases and oxidases, which play crucial roles in metabolic processes. The compound can influence metabolic flux and alter metabolite levels by modulating enzyme activity and gene expression . For example, it can enhance the activity of certain dehydrogenases, leading to increased production of specific metabolites. These interactions can have downstream effects on overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ABC transporters and solute carrier proteins . Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary based on factors such as tissue type, blood flow, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, based on its interactions with targeting signals and binding proteins . These localizations can affect the compound’s activity and function, as different cellular compartments provide distinct microenvironments and interactomes.
properties
IUPAC Name |
5-ethyl-1H-imidazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-2-4-5(6(9)10)8-3-7-4;/h3H,2H2,1H3,(H,7,8)(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPASIWLCDEYKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CN1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid](/img/structure/B1400569.png)









